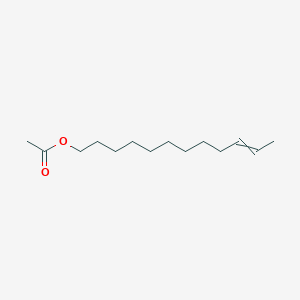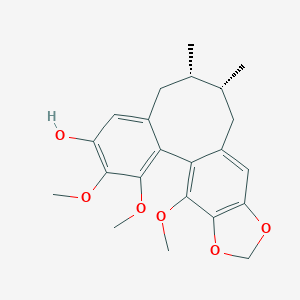
(-)-Gomisin L2
描述
(-)-Gomisin L2 is a natural product isolated from the plant Gomphrena globosa L. which has been studied for its various biological activities. It has been reported to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. This compound has been studied for its potential use in a variety of laboratory experiments and clinical studies.
科学研究应用
抑制肝脏脂肪生成: 相关化合物 Gomisin J 在治疗非酒精性脂肪肝病中显示出潜力,通过减轻 HepG2 细胞中的脂质积累。它通过 AMPK 依赖性途径和抑制胎球蛋白 A 来调节脂肪生成和脂肪分解 (Kim 等人,2015).
氧化应激中的成骨细胞分化: Gomisin A 在高葡萄糖诱导的氧化应激下促进成骨细胞分化。它增强了 HO-1、线粒体生物发生因子和抗氧化酶的表达,表明在预防糖尿病中的骨质脆弱性骨折和植入物失败方面具有潜在用途 (Takanche 等人,2019).
抗炎和神经保护作用: Gomisin A 抑制 N9 小胶质细胞中的炎症反应,并减轻各种神经元细胞中的细胞死亡。它通过 NF-κB 和 MAPKs 信号通路减轻小胶质细胞介导的神经炎症,从而提示具有神经保护作用 (Wang 等人,2014).
抗肥胖作用: Gomisin N 抑制前脂肪细胞中的脂肪生成,并减少小鼠的肥胖。它影响了与脂肪生成相关的细胞周期和信号通路,表明其作为肥胖治疗剂的潜力 (Jang 等人,2017).
类抗抑郁作用: Gomisin N 通过抑制下丘脑和杏仁核中的炎症反应,改善了脂多糖诱导的小鼠抑郁样行为 (Araki 等人,2016).
抗过敏作用: Gomisin N 通过抑制小鼠骨髓来源肥大细胞中的炎性细胞因子表达,显示出在过敏治疗中的应用潜力 (Chae 等人,2011).
逆转多药耐药性: Gomisin A 通过改变 P-糖蛋白介导的耐药性,而不影响 Pgp 表达,逆转了 HepG2-DR 细胞中的多药耐药性 (Wan 等人,2006).
抑制黑色素生成: Gomisin N 通过下调参与黑色素生成的关键蛋白并调节 PI3K/Akt 和 MAPK/ERK 通路,抑制黑素细胞和斑马鱼胚胎中的黑色素合成 (Chae 等人,2017).
预防肝脏脂肪变性: Gomisin N 通过激活 AMPK 并减少肝细胞和肥胖小鼠中甘油三酯的积累,对肝脏脂肪变性表现出治疗作用 (Yun 等人,2017).
内皮一氧化氮合酶激活: Gomisin A 通过 Ca2+ 依赖性激活内皮一氧化氮合酶,诱导人冠状动脉内皮细胞中 NO 的产生 (Park 等人,2009).
属性
IUPAC Name |
(9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLGLOHSDNEJG-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@H]1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82425-44-3 | |
| Record name | Gomisin L2, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GOMISIN L2, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH740AQQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is (-)-Gomisin L2 the only cytotoxic compound found in Schisandra pubescens stems?
A2: No, this compound is one of several compounds with cytotoxic activity isolated from Schisandra pubescens stems. The study identified other lignans like tigloylgomisin P and cagayanone, and triterpenoids like micranoic acid B, lancifodilactone H, and schisanlactone B as exhibiting moderate to marginal cytotoxicity. [] This suggests that the anticancer effects of Schisandra pubescens could be attributed to a synergistic action of multiple compounds.
Q2: Besides Schisandra pubescens, are there other plant sources known to contain this compound?
A3: Yes, this compound has also been identified in the fruits of Schisandra chinensis (Turcz.) Baill., a plant closely related to Schisandra pubescens and also belonging to the Schisandraceae family. [] This suggests that this compound might be a common bioactive constituent within this plant genus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



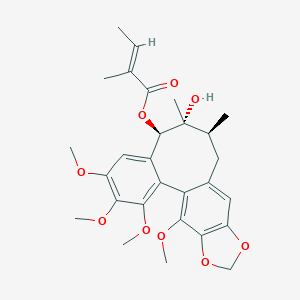
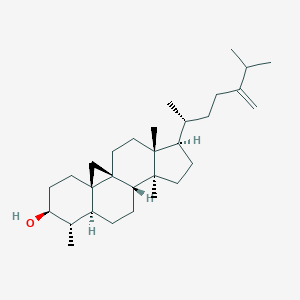



![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
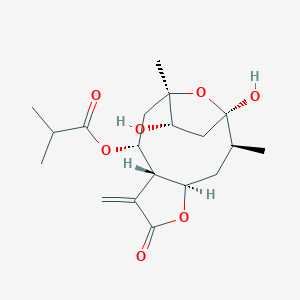


![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)


![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)
